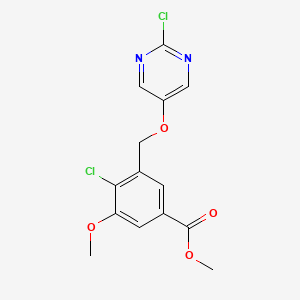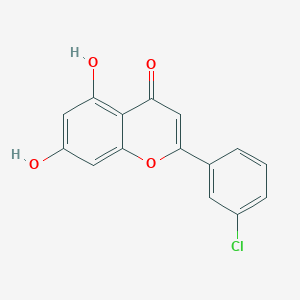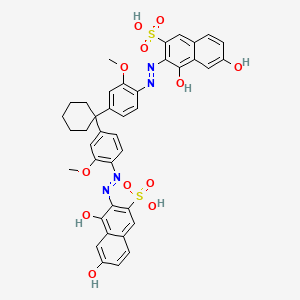
4-fluoro-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1H-pyrrole-2-carboxamide is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrole-2-carboxamide typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-substituted pyrroles using reagents like xenon difluoride. This method provides regioselective fluorination at the 4-position . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of fluorinated pyrroles, including this compound, often employs large-scale electrophilic fluorination techniques. These methods are optimized for high yield and purity, using controlled reaction conditions to prevent polymerization and other side reactions .
化学反応の分析
Types of Reactions: 4-Fluoro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyrrole derivatives.
科学的研究の応用
4-Fluoro-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
作用機序
The mechanism of action of 4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
類似化合物との比較
Indole-2-carboxamide: Shares the carboxamide group but has an indole ring instead of a pyrrole ring.
5-Fluoro-1H-indole-2-carboxamide: Similar fluorination and carboxamide substitution but on an indole ring.
Uniqueness: 4-Fluoro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and material science .
特性
分子式 |
C5H5FN2O |
|---|---|
分子量 |
128.10 g/mol |
IUPAC名 |
4-fluoro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C5H5FN2O/c6-3-1-4(5(7)9)8-2-3/h1-2,8H,(H2,7,9) |
InChIキー |
WPXDBYHCPKXRRL-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C1F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)


![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)
